molecular formula C25H48O B14282958 Pentacos-24-YN-1-OL CAS No. 120706-55-0

Pentacos-24-YN-1-OL

Cat. No.: B14282958
CAS No.: 120706-55-0
M. Wt: 364.6 g/mol
InChI Key: MCUKXWDZACIATN-UHFFFAOYSA-N
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Description

Pentacos-24-YN-1-OL is a long-chain alkyne alcohol with the molecular formula C25H44O This compound is characterized by the presence of a triple bond between the 24th and 25th carbon atoms and a hydroxyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentacos-24-YN-1-OL typically involves multiple steps. One common method includes the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group. The final step involves a copper (II)-catalyzed Eglinton coupling to obtain the desired alkyne alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pentacos-24-YN-1-OL can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Pentacos-24-YN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentacos-24-YN-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne moiety can participate in π-π interactions and other non-covalent interactions. These properties make it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    Pentacos-24-YN-1-AL: Similar structure but with an aldehyde group instead of a hydroxyl group.

    Pentacos-24-YN-1-ONE: Similar structure but with a ketone group instead of a hydroxyl group.

    Pentacos-24-YN-1-AMINE: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

Pentacos-24-YN-1-OL is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

120706-55-0

Molecular Formula

C25H48O

Molecular Weight

364.6 g/mol

IUPAC Name

pentacos-24-yn-1-ol

InChI

InChI=1S/C25H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h1,26H,3-25H2

InChI Key

MCUKXWDZACIATN-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

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